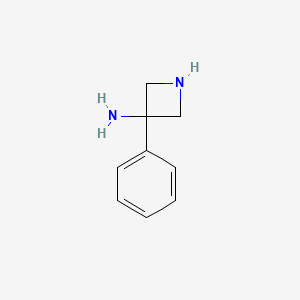

3-Phenylazetidin-3-amine

Description

Significance of Four-Membered Nitrogen-Containing Heterocycles as Molecular Scaffolds

Four-membered nitrogen-containing heterocycles, particularly azetidines, are recognized as crucial molecular scaffolds in medicinal chemistry and materials science. fluorochem.co.uksmolecule.com Their value stems from their ability to introduce conformational rigidity and provide specific three-dimensional arrangements of functional groups, which is critical for molecular recognition at biological targets. An analysis of pharmaceuticals approved by the U.S. FDA revealed that 59% of unique small-molecule drugs feature a nitrogen heterocycle, highlighting their prevalence and importance. researchgate.netijrpr.com

The nitrogen atom within the azetidine (B1206935) ring can readily form hydrogen bonds, a key interaction for binding to biological macromolecules like proteins and nucleic acids. core.ac.uk Though historically considered challenging to synthesize, azetidines are now sought-after building blocks for developing compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. smolecule.comsigmaaldrich.combiosynth.com Their applications extend beyond medicine to agrochemicals, polymers, and dyes. fluorochem.co.uk

Historical Context of Azetidine Chemistry Development

The chemistry of azetidines dates to the early 20th century, with initial explorations laying the groundwork for future discoveries. ijrpr.comarctomsci.com A significant catalyst for the field was the discovery of penicillin's structure, which contains the related β-lactam (azetidin-2-one) ring. This finding in the 1940s spurred immense interest in the synthesis and reactivity of four-membered nitrogen heterocycles. biosynth.combham.ac.uk

A key milestone was the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis in 1955. mdpi.com This discovery demonstrated that nature utilized this strained ring system, further motivating chemists to develop new synthetic methodologies. sigmaaldrich.com Over the past few decades, significant progress has been made to overcome the initial synthetic hurdles, leading to a variety of methods for constructing and functionalizing the azetidine core. smolecule.commdpi.com

Structural Elucidation Challenges and Advancements for Phenylazetidine Systems

The structural elucidation of substituted azetidines, including phenylazetidine systems, presents unique challenges due to the strained four-membered ring. cymitquimica.com The ring is not planar and can adopt a "puckered" conformation, the precise nature of which is influenced by the pattern and stereochemistry of its substituents. ambeed.comresearchgate.net This conformational flexibility can complicate the interpretation of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra. cymitquimica.com

Distinguishing between cis and trans isomers of substituted phenylazetidines has historically been a significant hurdle. Modern advancements in spectroscopic techniques have been pivotal in overcoming these challenges. High-field NMR spectroscopy, including the analysis of proton-proton coupling constants (³JHH), Nuclear Overhauser Effects (NOE), and the chemical shifts of ¹³C and ¹⁵N nuclei, allows for definitive stereochemical assignments. researchgate.net For instance, studies have shown that cis and trans isomers of N-alkyl substituted azetidines exhibit distinct spectral characteristics, with the cis isomer often favoring a puckered ring and the trans isomer a more planar conformation. researchgate.net

Advanced analytical methods are now routinely employed for the comprehensive characterization of novel phenylazetidine derivatives. clockss.org These include:

1D and 2D NMR Spectroscopy: (¹H, ¹³C, COSY, HSQC, HMBC) to map the complete chemical structure and relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements to confirm elemental composition. bldpharm.com

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H and C-N bonds. bldpharm.com

Computational Chemistry: Quantum-chemical calculations are increasingly used alongside experimental data to predict stable conformations and corroborate spectral assignments. cymitquimica.comambeed.com

The following table provides representative spectroscopic data for a substituted phenylazetidine system, illustrating the types of signals observed in modern structural analysis.

| Technique | Observed Signals and Interpretation |

|---|---|

| IR (KBr) | 3406 cm⁻¹ (N-H stretch), 2207 cm⁻¹ (C≡N stretch), 1747 & 1705 cm⁻¹ (C=O stretches), 1566 cm⁻¹ (C=C stretch). nih.gov |

| ¹H-NMR (CDCl₃) | Signals observed for aromatic protons (δ 6.29-7.60 ppm), azetidine ring CH₂ protons (AB systems, e.g., δ 4.38 & 4.62 ppm), methoxy (B1213986) groups (δ 3.73 & 3.91 ppm), and NH proton (broad singlet, e.g., δ 4.85 ppm). nih.gov |

| ¹³C-NMR (CDCl₃) | Signals for carbonyl carbons (e.g., δ 161.9 ppm), aromatic carbons (δ 114-143 ppm), cyano carbon (e.g., δ 116.5 ppm), azetidine quaternary carbon (C3, e.g., δ 56.6 ppm), and azetidine CH₂ carbons (e.g., δ 65.9 & 67.5 ppm). nih.gov |

| ESI-MS (MeOH) | Detection of the sodium adduct ion [M+Na]⁺, confirming the molecular weight of the compound. nih.gov |

Overview of Research Trajectories in 3-Phenylazetidin-3-amine Chemistry

Direct research publications focusing specifically on the parent compound this compound are limited. The compound is primarily available commercially as a chemical building block for research and development, often in the form of a hydrochloride salt. biosynth.comresearchgate.net Therefore, the primary research trajectory does not involve studying the compound in isolation but rather utilizing it as a key intermediate in the synthesis of more complex molecules.

The research involving the 3-phenylazetidine (B587272) scaffold is predominantly directed towards medicinal chemistry and the creation of novel, biologically active agents. smolecule.combham.ac.uk Scientists introduce various functional groups onto the azetidine ring or the phenyl group to explore structure-activity relationships (SAR). The presence of the 3-amino group in this compound offers a reactive handle for further chemical modification, allowing for the construction of diverse molecular libraries.

Key research directions for the broader class of phenylazetidine derivatives include:

Synthesis of Novel Derivatives: A major focus is on developing efficient synthetic routes to new analogues. This includes the synthesis of related structures like 3-amido-2-phenyl azetidines and 3,3-diarylazetidines. core.ac.ukcymitquimica.com

Antimicrobial and Anticancer Agents: Many studies involve synthesizing series of substituted phenylazetidines and screening them for antimicrobial or anticancer activity. clockss.org For example, various 1,4-diarylazetidin-2-ones have been investigated as tubulin destabilizing agents for breast cancer applications. primescholars.com

Complex Molecule Synthesis: The phenylazetidine core is used as a scaffold to build more elaborate molecular architectures through multi-component reactions, demonstrating its utility in advanced organic synthesis. nih.gov

The following table summarizes the applications being explored for various classes of substituted phenylazetidine compounds, which indicates the likely research avenues for new molecules derived from this compound.

| Phenylazetidine Derivative Class | Primary Research Application | Reference |

|---|---|---|

| Substituted Phenyl Azetidines | Potential Antimicrobial Agents | clockss.org |

| 3-Vinyl-1,4-diarylazetidin-2-ones | Antiproliferative / Tubulin Destabilizing Agents | primescholars.com |

| 3,3-Diarylazetidines | Scaffolds for Drug Design | core.ac.uk |

| 3-Chloro-4-phenylazetidin-2-ones | Intermediates for Biologically Active Molecules | mdpi.com |

| 2-Oxo-1,4-diphenylazetidin-3-yl Acetic Acids | Penicillin Analogues / Biological Evaluation |

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-phenylazetidin-3-amine |

InChI |

InChI=1S/C9H12N2/c10-9(6-11-7-9)8-4-2-1-3-5-8/h1-5,11H,6-7,10H2 |

InChI Key |

GCZVXMPQTCSBJC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenylazetidin 3 Amine and Derived Azetidine Structures

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. These can be broadly categorized into cycloaddition reactions, which form two bonds simultaneously or in a stepwise fashion to close the ring, and ring-closure approaches, which form a single bond through intramolecular reactions.

Cycloaddition Reactions in Azetidinone Synthesis

Azetidin-2-ones, commonly known as β-lactams, are crucial intermediates in the synthesis of many azetidine derivatives. The most powerful method for their construction is the [2+2] cycloaddition reaction.

Discovered by Hermann Staudinger in 1907, the reaction between a ketene (B1206846) and an imine remains one of the most general and versatile methods for synthesizing β-lactams. mdpi.comwikipedia.orgresearchgate.net This formal [2+2] cycloaddition is not a concerted pericyclic reaction but rather a stepwise process involving nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate that subsequently cyclizes to the azetidinone ring. acs.orgresearchgate.net

Ketenes are highly reactive and are typically generated in situ for these reactions. mdpi.comresearchgate.net A common and practical approach involves the dehydrochlorination of acyl chlorides using a tertiary amine, such as triethylamine (B128534). mdpi.com The generated ketene is then immediately trapped by the imine present in the reaction mixture to yield the β-lactam. mdpi.comresearchgate.net This method is widely used to create a diverse range of substituted 2-azetidinones. researchgate.net

| Ketene Precursor | Activating Reagent/Conditions | Reactant | Description |

| Acyl Chlorides | Triethylamine (Et₃N) | Imine | The most common method, where the base facilitates the in situ formation of the ketene, which is trapped by the imine. mdpi.comprimescholars.com |

| α-Diazo Ketones | Thermal or Photochemical Conditions | Imine | Wolff rearrangement of the diazo ketone generates the ketene for cycloaddition. wikipedia.orgresearchgate.net |

| Carboxylic Acids | 2-chloro-1-methylpyridinium iodide | Imine | The carboxylic acid is activated to form a ketene equivalent for the cycloaddition. researchgate.net |

The Staudinger reaction can generate up to two new stereocenters at the C3 and C4 positions of the β-lactam ring, making stereocontrol a critical aspect of the synthesis. acs.orgresearchgate.net The stereochemical outcome is determined during the ring-closure step of the zwitterionic intermediate and is heavily influenced by the geometry of the starting imine. acs.org

As a general rule, (E)-imines tend to yield cis-β-lactams, while (Z)-imines typically produce trans-β-lactams. acs.org This selectivity arises from the conrotatory ring closure of the intermediate. However, the final stereochemistry can be influenced by several factors, including the potential for the zwitterionic intermediate to isomerize before cyclization. acs.org If the rate of rotation around the N1-C4 bond in the intermediate is competitive with the rate of ring closure, the stereochemical outcome can be altered, sometimes favoring the thermodynamically more stable trans product. wikipedia.orgacs.org

Computational and experimental studies have shown that the reaction proceeds through a two-step mechanism, and torquoelectronic effects during the ring closure of the zwitterionic intermediate play a significant role in determining the final stereochemistry. acs.orgacs.org The choice of reactants and reaction conditions can thus be tailored to favor the formation of a desired stereoisomer. researchgate.netkoreascience.kr

| Imine Geometry | Typical Product Stereochemistry | Mechanistic Rationale |

| (E)-Imine | cis-β-Lactam | The initial nucleophilic attack and subsequent conrotatory ring closure generally favor the cis arrangement. acs.org |

| (Z)-Imine | trans-β-Lactam | The geometry of the (Z)-imine directs the substituents to a trans configuration in the final product. acs.org |

Ring Closure Approaches to Azetidinamines

An alternative to cycloaddition is the formation of the azetidine ring through intramolecular cyclization, where a pre-formed carbon chain containing a nitrogen nucleophile closes to form the heterocycle.

A well-established and direct method for synthesizing the azetidine ring is through an intramolecular SN2 reaction. nih.govfrontiersin.org This strategy typically involves a γ-amino alkyl halide or a precursor with a suitable leaving group (such as a mesylate or tosylate) at the γ-position relative to the amine. nih.govrecercat.cat

Upon treatment with a base, the amine is deprotonated, enhancing its nucleophilicity and facilitating an attack on the carbon bearing the leaving group. This process, a 4-exo-tet cyclization, results in the formation of the four-membered azetidine ring. recercat.cat This approach is a fundamental strategy for accessing the core azetidine structure and has been used to prepare a variety of substituted azetidines. frontiersin.orgorganic-chemistry.org

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for ring construction. Palladium catalysis, in particular, has enabled novel and efficient routes to azetidines through C-H activation and annulation strategies. hep.com.cnresearchgate.net

One notable advancement is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.orgacs.org In this approach, a directing group, such as picolinamide (B142947) (PA), is used to position the palladium catalyst in proximity to a γ-C-H bond of an amine substrate. The catalyst then mediates the cleavage of the C-H bond and the formation of a new C-N bond, effectively constructing the azetidine ring. acs.org This method is highly efficient, operates under relatively mild conditions, and showcases the synthetic utility of activating typically inert C-H bonds. acs.org Other palladium-catalyzed methods, such as tandem allylic substitution reactions, have also been developed to provide access to a variety of azetidine structures with good regioselectivity. hep.com.cn

| Method | Catalyst/Reagents | Directing Group | Key Features |

| Intramolecular C-H Amination | Pd(OAc)₂, Oxidant (e.g., I₂(OAc)₃) | Picolinamide (PA) | Forms azetidines from precursors via γ-C(sp³)-H activation; features low catalyst loading and use of inexpensive reagents. organic-chemistry.orgacs.org |

| Tandem Allylic Substitution | Palladium Catalyst, Ligands | N/A | Provides structurally diverse azetidines through a domino reaction sequence under mild conditions. hep.com.cn |

Green Chemistry Approaches to Azetidinone Synthesis

The synthesis of 2-azetidinones, or β-lactams, which are key precursors for many azetidine derivatives, has traditionally involved methods with significant environmental drawbacks, such as long reaction times and the use of hazardous solvents. tandfonline.com Green chemistry principles aim to mitigate these issues by developing more sustainable and efficient synthetic routes.

Recent advancements have focused on methodologies that reduce reaction times, minimize waste, and avoid harsh conditions. tandfonline.com One such approach involves the use of microwave irradiation, which can significantly shorten reaction times and improve yields. derpharmachemica.com For instance, a microwave-assisted synthesis of 2-azetidinone derivatives was found to be a greener alternative to conventional heating methods. derpharmachemica.com

Another sustainable technique is sonication, which utilizes ultrasound to drive chemical reactions. The synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives using sonication required only 20-30 minutes, a substantial improvement over the 110-130 minutes needed for stirring methods and the 12-16 hours for conventional refluxing. tandfonline.comtandfonline.com These reactions were conducted in the presence of molecular sieves to remove water, further enhancing efficiency and yield. tandfonline.comtandfonline.com

Biocatalysis, the use of enzymes to catalyze reactions, is also a prominent green chemistry strategy. mdpi.com It offers high selectivity and operates under mild conditions, often in aqueous media. mdpi.com For example, Candida antarctica Lipase B (CAL-B) has been effectively used for the kinetic resolution of racemic β-lactams, providing a more sustainable method for producing chiral compounds with high enantiomeric excess. nih.gov

Solvent-free reactions or the use of environmentally benign solvents like water are also key aspects of green azetidinone synthesis. ias.ac.inresearchgate.net The Kinugasa reaction, which produces β-lactams from nitrones and alkynes, has been adapted to be performed in water using micellar systems, eliminating the need for organic solvents. researchgate.net

| Method | Key Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, high yields, easy purification. derpharmachemica.com | Synthesis of various 2-azetidinone derivatives. derpharmachemica.com |

| Sonication | Drastically reduced reaction times (20-30 min), improved yields (81-93%). tandfonline.comtandfonline.com | Synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide. tandfonline.com |

| Biocatalysis (e.g., CAL-B) | High enantioselectivity, sustainable, superior yields. nih.gov | Kinetic resolution of racemic antiproliferative β-lactams. nih.gov |

| Solvent-Free/Aqueous Conditions | Environmentally benign, reduced waste. ias.ac.inresearchgate.net | Kinugasa reaction in aqueous micelles. researchgate.net |

Synthesis of 3,3-Diarylazetidines from Azetidinone Precursors

The 3,3-diarylazetidine scaffold is a valuable motif in medicinal chemistry, but its synthesis has been historically challenging due to limited methods. core.ac.uk A robust pathway to these structures begins with azetidinone precursors, specifically N-protected 3-azetidinones.

A key step in the synthesis of 3,3-disubstituted azetidines is the nucleophilic addition of an aryl group to an N-protected 3-azetidinone. The most common protecting group for this transformation is the tert-butyloxycarbonyl (Boc) group. The synthesis starts with commercially available N-Boc-azetidin-3-one. core.ac.uk

The reaction involves treating N-Boc-3-azetidinone with an organometallic reagent, such as an aryllithium or Grignard reagent. For example, the addition of phenyllithium (B1222949) to N-Boc-azetidin-3-one in tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) yields N-Boc-3-phenylazetidin-3-ol in high yield (61%). core.ac.uk This creates the first carbon-carbon bond at the C3 position, transforming the ketone into a tertiary alcohol, which is a crucial intermediate for further arylation.

The second aryl group is introduced via a Friedel-Crafts alkylation reaction, using the 3-aryl-3-azetidinol intermediate synthesized in the previous step. core.ac.uk This acid-catalyzed reaction involves the dehydration of the tertiary alcohol to form a stabilized carbocation intermediate, which is then attacked by an electron-rich aromatic ring. nih.govresearchgate.net

A study demonstrated that N-Boc-3-phenylazetidin-3-ol can be reacted with toluene (B28343) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to produce 3-(4-methylphenyl)-3-phenylazetidine in 59% yield. core.ac.uk More recently, a highly efficient calcium(II)-catalyzed Friedel-Crafts reaction has been developed. nih.govacs.org This method uses N-Cbz-protected azetidinols and has been shown to work with a variety of (hetero)aromatics, yielding 3,3-diarylazetidines. nih.govacs.org The N-Cbz group was found to be critical for reactivity, as it helps stabilize the intermediate carbocation on the four-membered ring. nih.govresearchgate.net

| Step | Reagents & Conditions | Product | Yield |

| Nucleophilic Addition | N-Boc-azetidin-3-one, Phenyllithium, THF, -78 °C | N-Boc-3-phenylazetidin-3-ol | 61% core.ac.uk |

| Friedel-Crafts Alkylation | N-Boc-3-phenylazetidin-3-ol, Toluene, AlCl3 | 3-(4-methylphenyl)-3-phenylazetidine | 59% core.ac.uk |

| Ca(II)-catalyzed Friedel-Crafts | N-Cbz azetidinols, (Hetero)aromatics, Ca(II) catalyst | 3,3-Diarylazetidines | High nih.gov |

Functionalization and Derivatization of the Azetidine Core

Once the azetidine core is synthesized, it can be further modified to create a diverse range of compounds. Functionalization can occur at the ring nitrogen or at the carbon atoms of the ring.

The nitrogen atom of the azetidine ring, particularly in 3-aminoazetidines, is a common site for functionalization. N-alkylation can be achieved through several methods. One straightforward approach is the reaction of an N-H azetidine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov Another widely used method is reductive amination, where the azetidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov

N-arylation, the formation of a bond between the azetidine nitrogen and an aryl group, is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction couples the azetidine amine with an aryl halide or triflate. nih.gov Copper-catalyzed N-arylation reactions with arylboronic acids have also been successfully employed for aziridines and can be extended to azetidines. nih.gov These methods are crucial for synthesizing a wide array of drug-like molecules. nih.gov For example, a protein kinase Cθ inhibitor was synthesized in 91% yield by coupling an aminoazetidine with an aryl bromide. nih.gov

Introducing substituents at the carbon atoms of the azetidine ring allows for the creation of complex, three-dimensional structures. The C3 position is a frequent target for modification.

One powerful strategy involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). These molecules can undergo electrophilic addition across the C3–N bond. The reaction typically proceeds by activation of the nitrogen, followed by nucleophilic attack at the C3 position, leading to 1,3-difunctionalized azetidines. rsc.org This method allows for the introduction of a wide variety of functional groups. rsc.org

Direct C-H functionalization has also emerged as a method to introduce substituents. While there are limited reports for azetidines compared to other heterocycles, palladium-catalyzed C(sp3)–H arylation at the C3 position has been described. acs.org This approach utilizes a directing group to guide the catalyst to a specific C-H bond, enabling the direct formation of a C-C bond with an aryl group. acs.org

For the C4 position, functionalization can be achieved through methods like the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. researchgate.net This reaction can produce azetidines with substituents at the C2 and C4 positions. researchgate.net

Synthesis of β-Lactam Derivatives with Varied Substituents

The Staudinger [2+2] ketene-imine cycloaddition is a cornerstone for the synthesis of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. acs.orgrasayanjournal.co.in This reaction involves the cycloaddition of a ketene with an imine. rasayanjournal.co.in The versatility of this method allows for the introduction of a wide array of substituents on the β-lactam ring by varying the ketene and imine components.

One common approach involves the in situ generation of ketenes from acyl chlorides in the presence of a base, such as triethylamine, which then react with pre-formed imines. nih.gov For instance, the reaction of imines with phenylacetic acid in the presence of phosphorous oxychloride and triethylamine can yield N-benzyl-3,4-diaryl substituted 2-azetidinone derivatives. rasayanjournal.co.in Similarly, dichloroketene, generated from trichloroacetyl chloride and zinc, can be reacted with various imines to produce 3,3-dichloro-substituted β-lactams. tandfonline.com

The stereochemical outcome of the Staudinger reaction can often be controlled. The formation of cis or trans diastereomers can be distinguished by the coupling constants between the H-3 and H-4 protons in the 1H NMR spectrum, with larger coupling constants (J > 4.0 Hz) indicating a cis relationship and smaller constants (J < 3.0 Hz) suggesting a trans isomer. oncotarget.com For example, the cycloaddition of phenoxyketene to N-Boc protected imines has been shown to be completely diastereoselective, yielding exclusively cis-β-lactam derivatives. nih.gov Subsequent deprotection of the amine group, for instance, by treating a 3-phthalimido β-lactam with ethylenediamine, can provide the corresponding 3-amino-azetidin-2-one. oncotarget.com

The reduction of the β-lactam carbonyl group is a widely used method for accessing the corresponding azetidines. acs.org Reagents like diborane (B8814927) in tetrahydrofuran or lithium aluminum hydride can effectively reduce the amide bond to an amine, typically with retention of the stereochemistry of the ring substituents. acs.org

A variety of substituted β-lactams have been synthesized using these methods, as detailed in the table below.

| Imine Reactant | Ketene Precursor/Ketene | β-Lactam Product | Reference |

| (4-Methylbenzylidene)(phenyl)methylamine | Phenylacetic acid/POCl₃ | 1-Benzyl-4-(4-methylphenyl)-3-phenylazetidin-2-one | rasayanjournal.co.in |

| N-(4-ethylphenyl)-1-(naphthalene-2-yl)methanimine | Trichloroacetyl chloride/Zn | 3,3-dichloro-1-(4-ethylphenyl)-4-(naphthalene-2-yl)azetidin-2-one | tandfonline.com |

| N-Boc-protected imines | Phenoxyacetyl chloride | N-Boc-protected cis-3-phenoxy-β-lactams | nih.gov |

| Diastereomerically pure 3-phthalimido β-lactam | N/A (Deprotection step) | 3-Amino-azetidin-2-one | oncotarget.com |

Selective Protecting Group Chemistry in Azetidine Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like 3-phenylazetidin-3-amine, preventing unwanted reactions of sensitive functional groups. wikipedia.orglibretexts.org The amine functionality, in particular, is nucleophilic and susceptible to a wide range of reactions. libretexts.orgorganic-chemistry.org

Common strategies for protecting amino groups include conversion to carbamates, amides, or attachment of sterically bulky alkyl groups. libretexts.orgorganic-chemistry.org For example, an amino group can be protected as a carbamate, which renders it non-nucleophilic, allowing other parts of the molecule to react selectively with electrophiles. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions of subsequent steps while being readily removable under specific, non-destructive conditions. pressbooks.pub

An "orthogonal" protecting group strategy allows for the selective deprotection of one group in the presence of another. For instance, a Boc-protected amine can be deprotected under acidic conditions, while an Fmoc-protected amine is cleaved by base. organic-chemistry.org This enables sequential modifications at different sites within the same molecule.

In the context of azetidine synthesis, protecting groups are frequently employed. For instance, the synthesis of chiral azetidin-3-ones has been achieved using a t-butanesulfonyl (Bus) group to protect the nitrogen atom. nih.gov This group can be conveniently removed under acidic conditions after serving its purpose during the synthesis. nih.gov Similarly, the Boc group is often used to protect the nitrogen of an amino group during reactions such as the Staudinger cycloaddition. nih.gov This group can then be removed with trifluoroacetic acid (TFA) to liberate the free amine. nih.gov

The following table summarizes common protecting groups used in amine synthesis and their deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Acidic media (e.g., TFA) | nih.govorganic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions | organic-chemistry.org |

| Benzyl | Bn | Hydrogenolysis | wikipedia.org |

| p-Methoxybenzyl | PMB | Hydrogenolysis (more labile than Bn) | wikipedia.org |

| t-Butanesulfonyl | Bus | Acidic conditions | nih.gov |

Multi-Component Reaction Approaches to Azetidine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules like azetidine derivatives. These reactions are atom-economical and can rapidly build molecular complexity from simple starting materials.

A notable example of an MCR approach to azetidines involves the use of 3-phenyl-1-azabicyclo[1.1.0]butane. clockss.orgcrossref.org This strained bicyclic compound can react with various electrophiles and nucleophiles to generate substituted azetidines.

One such three-component reaction involves 3-phenyl-1-azabicyclo[1.1.0]butane, dimethyl dicyanofumarate (DCFM), and primary aromatic amines. clockss.orgcrossref.org This reaction, conducted in dichloromethane (B109758) at room temperature, yields a mixture of (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates. clockss.org In certain cases, such as with the more nucleophilic anisidine, the formation of higher oligomers containing multiple azetidine units has been observed. clockss.org

The reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with p-toluenesulfonyl azide (B81097) has been shown to produce N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine and a dimeric product. researchgate.net Similarly, reactions with sulfenyl and sulfinyl chlorides lead to the corresponding 3-substituted azetidines. researchgate.net

The course of these multi-component reactions is governed by the relative nucleophilicity and electrophilicity of the reactants. libretexts.orgyoutube.com Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond, while electrophiles are electron-deficient species that accept an electron pair. libretexts.orgyoutube.com

In the three-component reaction with 3-phenyl-1-azabicyclo[1.1.0]butane, DCFM, and an amine, the reaction pathway is rationalized by the initial formation of a zwitterionic intermediate through the addition of a nucleophile to the electron-deficient C=C bond of DCFM. clockss.orgresearchgate.net The relative nucleophilicity of the amine and the 1-azabicyclo[1.1.0]butane determines the product distribution. clockss.org Studies have shown that the nucleophilicity of 3-phenyl-1-azabicyclo[1.1.0]butane towards DCFM is lower than that of aliphatic amines but greater than that of aromatic amines. clockss.org Consequently, with highly nucleophilic aliphatic amines, only the 1:1 adducts of the amine and DCFM are formed. clockss.org

The electrophilicity of the carbonyl carbon in carbonyl compounds makes them susceptible to attack by nucleophiles. libretexts.org Similarly, the strained C-N bonds of 1-azabicyclo[1.1.0]butanes make them reactive towards electrophiles, leading to ring-opening and the formation of functionalized azetidines. clockss.org

| Nucleophile | Electrophile | Reaction Type | Product(s) | Reference |

| 3-Phenyl-1-azabicyclo[1.1.0]butane / Primary aromatic amine | Dimethyl dicyanofumarate | Three-component | (Z)-2-arylamino-3-cyanofumarates and (E)-2-(azetidin-1-yl)-3-cyanomaleates | clockss.orgcrossref.org |

| 3-Phenyl-1-azabicyclo[1.1.0]butane | p-Toluenesulfonyl azide | Addition | N-(p-toluenesulfonyl)-3-azido-3-phenylazetidine and a dimeric product | researchgate.net |

| 3-Phenyl-1-azabicyclo[1.1.0]butane | Sulfenyl/Sulfinyl chlorides | Addition | 3-Substituted azetidines | researchgate.net |

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods for the synthesis of chiral amines is of great importance, as a significant portion of pharmaceuticals contain chiral amine fragments. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

A number of chiral auxiliaries have been employed in the synthesis of chiral azetidines. For example, (S)-1-phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br Similarly, optically active α-methylbenzylamine has been utilized as a chiral auxiliary in the construction of the azetidine ring via intramolecular alkylation to produce enantiomers of azetidine-2-carboxylic acid. nih.gov

In another approach, (R)-t-butanesulfinamide has been used as a chiral auxiliary for the synthesis of chiral N-propargylsulfinamides. nih.gov These intermediates, after oxidation, undergo a gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with high diastereoselectivity. nih.gov

Chiral catalysts offer an alternative and often more efficient method for enantioselective synthesis. Transition metal catalysts paired with chiral ligands have been successfully used in asymmetric hydrogenations of imines and enamines to produce chiral amines. nih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine (B92270) derivatives have been developed to access enantioenriched 3-substituted piperidines, a strategy that could potentially be adapted for azetidine synthesis. snnu.edu.cn

The following table highlights some chiral auxiliaries and catalysts used in the synthesis of chiral azetidine derivatives.

| Chiral Auxiliary/Catalyst System | Substrate | Product | Reference |

| (S)-1-Phenylethylamine | Not specified | Enantiomeric pair of azetidine-2,4-dicarboxylic acids | rsc.orgcapes.gov.br |

| α-Methylbenzylamine | Not specified | Enantiomers of azetidine-2-carboxylic acid | nih.gov |

| (R)-t-Butanesulfinamide / Gold catalyst | Chiral N-propargylsulfonamides | Chiral azetidin-3-ones | nih.gov |

| Rhodium catalyst / Chiral ligand | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | Enantioenriched 3-substituted tetrahydropyridines | snnu.edu.cn |

Diastereoselective Approaches

The synthesis of substituted azetidines, including derivatives related to this compound, presents a significant challenge due to the inherent ring strain of the four-membered heterocycle. acs.orgrsc.org When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) becomes a critical aspect of the synthetic strategy. Diastereoselective approaches are essential for accessing specific, stereochemically pure isomers, which is often a prerequisite for biological and medicinal applications. rsc.org These methods typically rely on substrate control, where existing stereocenters in a precursor molecule dictate the stereochemical outcome of the ring-forming or functionalization step, or on reagent control, where a chiral reagent or catalyst directs the formation of one diastereomer over another.

A variety of strategies have been developed to achieve diastereoselective synthesis of highly functionalized azetidines. These include the reduction of stereochemically defined β-lactams, intramolecular cyclizations of acyclic precursors, and cycloaddition reactions. acs.orgrsc.org

Intramolecular Cyclization of Chiral Precursors

One of the most effective methods for establishing diastereoselectivity is the intramolecular cyclization of acyclic amine precursors that already contain one or more stereocenters. The stereochemistry of the final azetidine ring is directly influenced by the configuration of these existing chiral centers.

A notable example is the palladium-catalyzed intramolecular amination of C(sp³)-H bonds. organic-chemistry.org This method uses a picolinamide (PA) directing group to facilitate the cyclization of γ-C(sp³)-H bonds, forming the azetidine ring with high diastereoselectivity. The stereocenter at the C2 position of the precursor directs the formation of the new stereocenter at C4.

Another powerful approach involves the base-induced rearrangement of chiral oxiranes. For instance, the diastereoselective transformation of oxiranes bearing a benzylamino group can yield trans-1,2,3-trisubstituted azetidines. researchgate.net Similarly, a regio- and diastereoselective synthesis of 2-arylazetidines can be achieved from substituted oxiranes, with the reaction pathway governed by Baldwin's Rules. wikipedia.orgacs.org

The iodine-mediated cyclization of homoallyl amines represents another diastereoselective method, proceeding via a 4-exo trig cyclization to produce cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be controlled with high fidelity. nih.gov

Table 1: Diastereoselective Intramolecular Cyclizations for Azetidine Synthesis

| Precursor Type | Reaction | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

| Picolinamide-protected amine | C-H Amination | Pd(OAc)₂ | 2,4-disubstituted azetidine | >20:1 | organic-chemistry.org |

| Benzylamino-oxirane | Rearrangement | Superbase (e.g., LiDA-KOR) | trans-1,2,3-trisubstituted azetidine | High | researchgate.net |

| Homoallyl amine | Iodocyclization | I₂ | cis-2-Iodomethyl-4-substituted azetidine | High | nih.gov |

Reduction of Diastereomerically Pure β-Lactams

The reduction of azetidin-2-ones (β-lactams) is a well-established and reliable method for synthesizing azetidines. acs.orgrsc.org Since a vast number of stereoselective methods exist for the synthesis of β-lactams (e.g., the Staudinger [2+2] cycloaddition), this provides an indirect yet powerful route to diastereomerically enriched azetidines. researchgate.net The reduction, typically carried out with reagents like lithium aluminum hydride (LiAlH₄) or diborane, proceeds with retention of the stereochemistry of the substituents on the ring. acs.orgwikipedia.org

A protocol developed by Kumar et al. demonstrates the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines through the NaBH₄-promoted reduction of C-3 functionalized azetidin-2-ones, showcasing the utility of this approach. rsc.org

Table 2: Diastereoselective Azetidine Synthesis via β-Lactam Reduction

| β-Lactam Substrate | Reducing Agent | Product | Diastereomeric Ratio (d.r.) | Reference |

| 3-Hydroxy-4-aryl-azetidin-2-one | NaBH₄ | 2-Aryl-3-hydroxyazetidine | >95:5 | rsc.org |

| 3-Alkyl-4-styryl-azetidin-2-one | LiAlH₄ | 3-Alkyl-4-styrylazetidine | Retained from precursor | acs.org |

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful tool for constructing four-membered rings directly. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can produce azetidines. wikipedia.org Recent developments have shown that these reactions can be rendered diastereoselective. For example, photosensitized [2+2] cycloadditions of N-sulfonylimines can lead to azetidines with high diastereoselectivity. nih.gov

Furthermore, a stereoselective synthesis of highly functionalized azetidines has been reported from the [2+2] cycloaddition of 2-aminomalonates to chalcones. acs.org This method proceeds with excellent diastereoselectivity through a sequence of a Michael addition followed by an oxidative cyclization. acs.org

Table 3: Diastereoselective [2+2] Cycloadditions for Azetidine Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

| N-Sulfonylimine | Alkene | Visible Light, Photosensitizer | Substituted Azetidine | >20:1 | nih.gov |

| 2-Aminomalonate | Chalcone | Grinding, PhIO/Bu₄NI | Polysubstituted Azetidine | >99:1 | acs.org |

These methodologies underscore the progress in controlling stereochemistry during the synthesis of complex azetidine scaffolds. The ability to selectively produce a desired diastereomer is paramount for developing compounds like this compound and its derivatives for applications in medicinal chemistry and materials science. rsc.org

Mechanistic Investigations of Azetidine Ring Reactivity and Transformations

Pathways of Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring can be achieved through various synthetic strategies, with cycloaddition reactions being one of the most prominent. The mechanistic details of these cycloadditions, particularly whether they proceed through a concerted or stepwise pathway, have been a topic of significant investigation.

Exploration of Concerted vs. Stepwise Mechanisms in Cycloadditions

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for synthesizing β-lactams (azetidin-2-ones), which are precursors to azetidines. mdpi.com The mechanism of this reaction is generally considered to be stepwise, involving the initial nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate. mdpi.comarkat-usa.org This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the β-lactam. mdpi.comarkat-usa.org However, the possibility of a concerted pathway has also been explored, with theoretical studies suggesting that the mechanism can be influenced by the solvent, potentially being concerted in the gas phase and stepwise in solution. researchgate.net

Recent studies on the ring expansion of bicyclic methyleneaziridines to form azetidines have provided evidence for a concerted mdpi.comnih.gov-Stevens rearrangement of an intermediate aziridinium (B1262131) ylide. nih.gov This concerted mechanism is credited with the high stereospecificity observed in the reaction. nih.gov In contrast, other ring expansion reactions involving different carbene precursors have been shown to proceed through a stepwise mechanism involving zwitterionic intermediates. chemrxiv.org The choice between a concerted and stepwise pathway can be influenced by the catalyst and the nature of the reactants. chemrxiv.org For instance, in the rhodium-catalyzed reaction of methyleneaziridines with diazoesters, the use of different rhodium catalysts can switch the reaction pathway between a concerted and a stepwise mechanism, leading to different products. chemrxiv.org

Theoretical studies on the photoinduced cycloaddition between thymine (B56734) and imine-type cytosine to form an azetidine intermediate also point towards a stepwise mechanism in the triplet excited state, involving the initial formation of a diradical followed by ring closure. acs.org

Characterization of Intermediate Zwitterions and Adducts

The detection and characterization of intermediates are crucial for elucidating reaction mechanisms. In the Staudinger reaction, the zwitterionic intermediate has been detected and characterized by IR spectroscopy. acs.org The stereochemical outcome of the reaction is often determined by the isomerization of this zwitterionic intermediate. mdpi.comarkat-usa.org The relative stability of different conformations of the zwitterion can influence whether the final product is the cis or trans isomer of the β-lactam. arkat-usa.org

In the synthesis of azetidines from cyclopropane-1,1-diesters and azides, a 1,3-zwitterionic intermediate is proposed to be formed through the ring-opening of the cyclopropane. rsc.org This intermediate then reacts with the azide (B81097) to form another zwitterionic intermediate, which subsequently undergoes intramolecular ring closure. rsc.org

The table below summarizes key intermediates in azetidine formation and the methods used for their characterization.

| Reaction Type | Intermediate Species | Characterization Method(s) |

| Staudinger Cycloaddition | Zwitterion | IR Spectroscopy acs.org |

| Aziridine Ring Expansion | Aziridinium Ylide | Computational Modeling nih.gov |

| Cyclopropane Ring Opening | 1,3-Zwitterion | Mechanistic Postulation rsc.org |

| Photochemical Cycloaddition | Diradical | Theoretical Calculations acs.org |

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions play a pivotal role in dictating the mechanistic pathway of azetidine formation. In the Staudinger reaction, the presence of additives like tertiary amines or chloride anions can affect the diastereoselectivity by influencing the zwitterionic intermediate. arkat-usa.org Similarly, the use of microwave irradiation or photo-irradiation has been suggested to promote the isomerization of the imine or the zwitterionic intermediate, favoring the formation of trans-β-lactams. arkat-usa.org

In the context of photochemical azetidine synthesis, the choice of photosensitizer and the wavelength of light are critical. Visible light-enabled aza Paternò-Büchi reactions have been developed to overcome the limitations of direct UV irradiation, which can lead to unproductive side reactions. nih.gov By using a suitable photocatalyst, selective excitation of the alkene to its triplet state can be achieved, leading to the desired [2+2] cycloaddition with an imine. nih.gov

The solvent can also have a profound impact on the reaction mechanism. As mentioned earlier, theoretical studies suggest that the Staudinger reaction can switch from a concerted to a stepwise mechanism when moving from the gas phase to a solution. researchgate.net The polarity of the solvent can stabilize or destabilize charged intermediates like zwitterions, thereby influencing the reaction pathway and outcome.

Ring-Opening Reactions of Azetidine Derivatives

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a property that has been widely exploited in organic synthesis to access a variety of functionalized acyclic and heterocyclic compounds. rsc.org

Nucleophilic Ring Opening Reactions

Azetidines can undergo nucleophilic ring-opening reactions with a variety of nucleophiles. mdpi.comiitk.ac.in The regioselectivity of these reactions is a key consideration, particularly for unsymmetrically substituted azetidines. Lewis acids are often employed to activate the azetidine ring towards nucleophilic attack. iitk.ac.in The mechanism of these ring-opening reactions is typically of the SN2 type, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. iitk.ac.in

For instance, the reaction of 2-aryl-N-tosylaziridines with carbonyl compounds in the presence of a Lewis acid proceeds via an SN2-type ring opening to afford 1,3-oxazolidines. iitk.ac.in The stereochemical outcome of these reactions provides strong evidence for the SN2 mechanism. iitk.ac.in Similarly, the ring opening of aziridines, which are structurally related to azetidines, with various nucleophiles is a well-established method for synthesizing β-functionalized alkylamines. mdpi.com

The development of catalyst-controlled regioselective ring-opening reactions represents a significant advancement in this area. rsc.orgrsc.org Cationic aluminum salen catalysts have been shown to effectively control the regioselectivity of the nucleophilic ring opening of unsymmetrical trans-epoxides, a principle that can be extended to azetidine chemistry. rsc.orgrsc.org

Thermally or Photochemically Induced Ring Transformations

Thermal and photochemical conditions can also induce ring transformations of azetidines. The Yang cyclization, a photochemical intramolecular reaction of α-amino ketones, can lead to the formation of azetidinols as intermediates. acs.orgresearchgate.net These azetidinols can then undergo further reactions, including ring opening. researchgate.net

Thermally induced rearrangements of azetidine derivatives have also been reported. For example, anti-aziridino amino esters can be thermally rearranged to trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org Photochemical transformations of azetidines can also lead to ring expansions or contractions. nih.gov For instance, irradiation of certain azetines can lead to ring contraction to form azirines. nih.gov The directionality of these electrocyclic reactions is governed by the Woodward-Hoffmann rules. nottingham.ac.uk

Mechanisms of Regioselective Bond Cleavages

The reactivity of the azetidine ring is fundamentally governed by its inherent ring strain, estimated to be approximately 109 kJ/mol (26 kcal/mol). This strain makes the saturated four-membered heterocycle susceptible to ring-opening reactions that are not readily observed in less strained systems like pyrrolidines or piperidines. For 3-phenylazetidin-3-amine, regioselective bond cleavage is a critical aspect of its chemical behavior, with the outcome being highly dependent on reaction conditions and the nature of the attacking species.

The principal mechanism for ring-opening involves the activation of the ring nitrogen, followed by nucleophilic attack at either the C2 or C4 position. Activation typically occurs through protonation or coordination with a Lewis acid, forming a reactive azetidinium ion intermediate. This process significantly enhances the electrophilicity of the ring carbons, facilitating cleavage of the C-N bonds.

C-N Bond Cleavage (SN2 Pathway): This is the most prevalent pathway for azetidine ring-opening. Upon formation of the azetidinium species, a nucleophile (Nu⁻) attacks one of the α-carbons (C2 or C4) in a bimolecular nucleophilic substitution (SN2) fashion. This attack proceeds with inversion of stereochemistry at the site of attack and results in the formation of a γ-substituted aminopropane derivative. In the case of this compound, the substitution pattern at C3 does not create a chiral center at that position, but stereocenters at C2 or C4 would undergo inversion. The steric bulk of the C3-phenyl group may exert a modest influence on the relative rates of attack at C2 versus C4, but in an otherwise unsubstituted ring, these positions are electronically equivalent.

C-C Bond Cleavage: Cleavage of the C2-C3 or C3-C4 bonds is significantly less common and requires more forcing conditions, such as radical-mediated processes or transition-metal catalysis. The presence of the phenyl group at the C3 position introduces a unique electronic feature. In reactions proceeding through a cationic or radical intermediate, the C3 position is benzylic. This allows for potential stabilization of a positive charge or a radical through resonance with the phenyl ring. Such stabilization could, under specific catalytic cycles (e.g., with palladium or rhodium catalysts), favor pathways involving C-C bond scission, although these remain specialized transformations.

The regioselectivity of C-N bond cleavage is primarily dictated by the substitution pattern on the ring carbons. For an N-unsubstituted or N-alkylated this compound, nucleophilic attack is expected to occur with little preference between C2 and C4, assuming no other substituents are present.

| Bond Cleavage Type | Typical Mechanism | Required Conditions | Key Influencing Factors for Regioselectivity | Resulting Product Type |

|---|---|---|---|---|

| C2-N / C4-N | SN2 | Acid catalysis (Brønsted or Lewis); Nucleophile | Steric hindrance at C2/C4; Electronic effects of N-substituents | 1,3-Diaminopropane derivatives |

| C2-C3 / C3-C4 | Radical or Organometallic | Photochemical, thermal, or transition-metal catalysis | Stabilization of intermediate at C3 by the phenyl group (benzylic stabilization) | Rearranged or fragmented structures |

Reactivity Profiling of the this compound Framework

The unique structural features of this compound—namely the strained four-membered ring, the geminal substitution at C3, and the basic nitrogen atoms—combine to create a distinct reactivity profile. Understanding this profile requires analysis of both the dynamic behavior of the ring system and the electronic and steric contributions of its substituents.

Effect of Substituents on Ring Strain and Reactivity

The C3-phenyl and C3-amine substituents in this compound are not passive spectators; they actively modulate the ring's properties through a combination of steric, electronic, and strain-related effects.

Electronic and Steric Influence on Reactivity:

Phenyl Group: The phenyl group exerts a dual electronic influence. It is inductively electron-withdrawing (-I effect), which can slightly increase the electrophilicity of the ring. More importantly, it can stabilize adjacent positive charges or radicals via resonance (benzylic stabilization). This effect is crucial for directing the regiochemical outcome of reactions that proceed through such intermediates, as discussed in section 3.2.3. Sterically, the phenyl group is bulky and can shield one face of the azetidine ring or direct the approach of external reagents.

Amine Group: The 3-amino group is a Brønsted-Lowry base and a nucleophile. Its primary role is often as a site of protonation. The resulting ammonium (B1175870) cation (-NH₃⁺) is a powerful electron-withdrawing group, which would significantly activate the ring towards nucleophilic attack by lowering the electron density at all ring carbons.

The interplay of these effects dictates the reactivity of the framework. For instance, under acidic conditions, protonation is likely to occur at the more basic C3-amino group before the ring nitrogen. The resulting dication (protonated at both nitrogens) would be an extremely reactive species, highly susceptible to ring-opening by even weak nucleophiles.

| Substituent at C3 | Effect Type | Description of Impact on Ring and Reactivity |

|---|---|---|

| Phenyl | Strain/Steric | Contributes to the Thorpe-Ingold effect, slightly reducing angle strain. Provides steric bulk, influencing reagent approach. |

| Electronic | Inductively withdrawing (-I). Provides powerful resonance stabilization for adjacent (benzylic) cationic or radical intermediates. | |

| Amine (-NH₂) | Strain/Steric | Contributes to the Thorpe-Ingold effect. Less sterically demanding than phenyl. |

| Electronic/Reactivity | Acts as a base, readily protonating to form an electron-withdrawing -NH₃⁺ group, thereby activating the ring for nucleophilic attack. |

Theoretical and Computational Studies of 3 Phenylazetidin 3 Amine Systems

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecular systems at the atomic level.

DFT methods are widely employed to predict the ground state geometries and energies of substituted azetidines with a high degree of accuracy. nih.gov For a molecule like 3-Phenylazetidin-3-amine, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G** to obtain optimized molecular structures. nih.gov

These calculations would reveal key geometric parameters. The azetidine (B1206935) ring is known to be puckered, and the degree of this puckering would be influenced by the bulky phenyl and amino substituents at the C3 position. The bond lengths and angles within the azetidine ring are expected to deviate from ideal sp³ values due to significant ring strain, a characteristic feature of four-membered rings. researchgate.net The C-N and C-C bond lengths within the ring, as well as the bond connecting the phenyl group and the amine to the azetidine core, would be precisely determined.

Table 1: Representative Calculated Ground State Geometric Parameters for a Substituted Azetidine System (Note: This table presents hypothetical yet plausible data for this compound based on computational studies of analogous structures. Actual values would require specific calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.47 Å |

| Bond Length | C3-C2 | 1.55 Å |

| Bond Length | C3-C(Phenyl) | 1.52 Å |

| Bond Length | C3-N(Amine) | 1.46 Å |

| Bond Angle | ∠C2-N1-C4 | 88.5° |

| Bond Angle | ∠N1-C2-C3 | 91.0° |

| Dihedral Angle | Puckering Angle | ~25° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group, reflecting their electron-donating character. The LUMO, conversely, would likely be distributed over the phenyl ring's π* anti-bonding orbitals. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. rsc.org

Table 2: Representative Calculated Frontier Orbital Energies for a Phenyl-Substituted Amino-Azetidine System (Note: This table presents hypothetical yet plausible data.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Analysis of the charge distribution and molecular electrostatic potential (MEP) provides a map of the electronic density and identifies regions of positive and negative electrostatic potential. This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Methods like Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom.

In this compound, the nitrogen atoms of the azetidine ring and the primary amine are expected to be regions of negative electrostatic potential (electron-rich), making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group and the azetidine ring would exhibit positive potential. The MEP surface would visually highlight these reactive centers, with red areas indicating negative potential and blue areas indicating positive potential.

Molecular Dynamics and Mechanics Simulations

While quantum chemical calculations are excellent for static structures, molecular dynamics (MD) and mechanics (MM) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

The azetidine ring is not planar and exists in puckered conformations. The inversion of the nitrogen atom and the puckering of the ring are two key conformational motions. For this compound, the substituents on the C3 carbon will significantly influence the preferred conformation.

Conformational searches using molecular mechanics or DFT can identify the most stable conformers and the energy barriers between them. mdpi.comuniba.it The phenyl group, being sterically demanding, will likely prefer a pseudo-equatorial position to minimize steric hindrance with the ring atoms. The orientation of the amino group will also be critical, potentially forming intramolecular hydrogen bonds with the azetidine nitrogen, which would further stabilize certain conformations. Theoretical studies on related β-amino acids have shown the importance of intramolecular hydrogen bonding in determining conformational stability. scirp.org

Computational studies can quantify the thermodynamic stability of different substituted azetidines by calculating their heats of formation and strain energies using isodesmic and homodesmotic reactions. nih.gov The strain energy of the azetidine ring, typically around 25-26 kcal/mol, is a major factor governing its reactivity. researchgate.net

The introduction of the phenyl and amino groups at the C3 position can affect this strain energy. Theoretical calculations would explore how these substituents electronically stabilize or destabilize the four-membered ring. For instance, electron-withdrawing groups can sometimes stabilize the ring system. The relative energies of different conformers and the rotational barriers around the C3-phenyl and C3-amine bonds can be calculated to build a comprehensive potential energy surface for the molecule. conicet.gov.ar These energetic calculations are fundamental to understanding the molecule's structural preferences and dynamic behavior. uniba.it

Table 3: Representative Calculated Relative Energies of Phenylazetidine Conformers (Note: This table presents hypothetical data illustrating the energetic differences between possible conformers based on substituent orientation.)

| Conformer | Phenyl Group Orientation | Amino Group Orientation | Relative Energy (kcal/mol) |

| 1 | Pseudo-equatorial | Anti | 0.00 (Global Minimum) |

| 2 | Pseudo-equatorial | Gauche | 1.5 |

| 3 | Pseudo-axial | Anti | 4.2 |

| 4 | Pseudo-axial | Gauche | 5.8 |

Theoretical Approaches to Enantioseparation Mechanisms

The separation of enantiomers is a critical process in the pharmaceutical and chemical industries. For chiral molecules like this compound, understanding the mechanisms of enantioseparation at a molecular level is crucial for developing efficient separation techniques. Theoretical and computational approaches, particularly those involving molecular modeling, provide profound insights into the subtle differences in interactions that govern chiral recognition.

Molecular Modeling of Inclusion Complexes (e.g., with Cyclodextrins)

Molecular modeling is a powerful tool for investigating the enantioseparation of chiral compounds. researchgate.net Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are frequently used as chiral selectors. beilstein-journals.orgscirp.org They form host-guest inclusion complexes with a variety of molecules, and their chiral nature allows for the differential binding of enantiomers. scirp.orgnih.gov

Computational studies on phenylazetidin derivatives have suggested that permethylated β-cyclodextrin (PM-β-CD) may be a more effective chiral selector than native β-cyclodextrin for achieving resolution. researchgate.net The modeling of these inclusion complexes typically involves methods like molecular mechanics (MM), molecular dynamics (MD) simulations, and quantum mechanics (QM). researchgate.netnih.gov These simulations aim to determine the most stable three-dimensional structure of the host-guest complex.

The process generally involves:

Docking: The guest molecule (this compound enantiomer) is placed inside the cyclodextrin (B1172386) cavity in various possible orientations. beilstein-journals.org

Energy Minimization: The energy of each orientation is calculated and minimized to find the most stable conformation. beilstein-journals.org This often involves computational searches that generate thousands of possible conformations. beilstein-journals.org

Analysis of Interactions: The final, low-energy structures are analyzed to understand the specific non-covalent interactions responsible for complex stability, such as hydrophobic interactions, van der Waals forces, and hydrogen bonds. researchgate.netscielo.br For phenyl-containing guests, modeling often shows the aromatic ring embedded within the hydrophobic CD cavity, while more polar groups like the amine interact with the hydrophilic rim of the cyclodextrin. beilstein-journals.org

Table 1: Key Aspects of Molecular Modeling for this compound-Cyclodextrin Complexes

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Host Molecule | Typically a native or derivatized cyclodextrin (e.g., β-CD, PM-β-CD). researchgate.net | MM, MD | The size and chemical nature of the CD cavity determine its suitability for the guest. |

| Guest Molecule | (R)- and (S)-enantiomers of this compound. | MM, QM | The stereochemistry of the guest is the basis for differential interaction. |

| Complex Geometry | The spatial orientation of the guest within the host cavity. beilstein-journals.org | Molecular Docking, Monte Carlo Searches | Determines the primary mode of inclusion and the proximity of interacting groups. |

| Intermolecular Forces | Hydrogen bonds, hydrophobic interactions, van der Waals forces. researchgate.net | MD, QM/MM | These forces are the primary drivers of complex formation and stabilization. |

| Solvent Effects | The influence of the surrounding medium (e.g., water) on the complex. beilstein-journals.org | Implicit (e.g., GB/SA) or Explicit Solvent Models in MD | Provides a more realistic simulation environment, affecting interaction strengths. |

Prediction of Binding Energies and Enantiodifferentiation

A key outcome of molecular modeling is the calculation of the binding energy (ΔE) of the inclusion complex. This energy represents the stability of the complex, calculated as the difference between the total energy of the complex and the sum of the energies of the individual host and guest molecules. beilstein-journals.org

ΔE = Ecomplex - (Ehost + Eguest)

For enantioseparation to occur, the binding energies of the two enantiomers with the chiral selector must be different. The difference in binding energy (ΔΔE) between the two diastereomeric complexes ((R)-guest-host vs. (S)-guest-host) is a direct measure of the enantiodifferentiation. researchgate.net A larger ΔΔE value suggests a greater difference in stability between the two complexes, which typically correlates with better and more efficient enantiomeric separation in techniques like capillary electrophoresis and high-performance liquid chromatography. researchgate.netresearchgate.net

Theoretical studies have demonstrated that hydrogen bonds can play a major role in complex stabilization and chiral recognition. researchgate.net For example, the inclusion complex of one enantiomer might allow for the formation of more or stronger intermolecular hydrogen bonds compared to the other, leading to a significant energy difference. researchgate.net These predictions help in selecting the most appropriate chiral selector and optimizing experimental conditions for separation. researchgate.net

Table 2: Illustrative Binding Energy Calculations for Enantioseparation

| Complex | Binding Energy (ΔE) (kcal/mol) | Energy Difference (ΔΔE) (kcal/mol) | Predicted Separation Efficiency |

|---|---|---|---|

| (R)-3-Phenylazetidin-3-amine + β-CD | -15.2 | \multirow{2}{*}{0.8} | Moderate |

| (S)-3-Phenylazetidin-3-amine + β-CD | -14.4 | ||

| (R)-3-Phenylazetidin-3-amine + PM-β-CD | -18.5 | \multirow{2}{*}{2.1} | High |

| (S)-3-Phenylazetidin-3-amine + PM-β-CD | -16.4 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a comprehensive energy profile for a reaction pathway. This approach provides clarity on reaction feasibility, rates, and the origins of selectivity.

Elucidation of Cycloaddition Mechanisms

[3+2] Cycloaddition reactions are fundamental for the synthesis of five-membered heterocyclic rings. sci-rad.com Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the mechanisms of these reactions. mdpi.com Studies often focus on distinguishing between a concerted mechanism, where new bonds form simultaneously in a single transition state, and a stepwise mechanism, which involves the formation of an intermediate. sci-rad.commdpi.com

For reactions involving nitrogen-containing compounds, DFT calculations using functionals like M06-2X or B3LYP can model the potential energy surface. mdpi.comresearchgate.net This involves:

Locating Stationary Points: Geometries of reactants, products, and all potential intermediates and transition states (TS) are optimized.

Calculating Energies: Single-point energy calculations are performed at a higher level of theory to refine the energies of the optimized structures.

Verifying Transition States: Frequency calculations are performed to confirm that a TS structure has exactly one imaginary frequency corresponding to the reaction coordinate.

While specific studies on this compound as a dipole or dipolarophile in cycloadditions are not prominent, the computational methodologies applied to similar systems are directly relevant. For instance, the mechanism of [3+2] cycloadditions between azides and alkenes or imines to form triazolines or other heterocycles has been extensively modeled. researchgate.netnih.gov These studies provide insights into regioselectivity and stereoselectivity by comparing the activation barriers of different possible reaction channels. scielo.org.mx The lower the calculated energy barrier of a transition state, the more favorable that pathway is.

Energy Profiles of Ring-Opening and Derivatization Reactions

The azetidine ring in this compound is strained, making it susceptible to ring-opening reactions, which can be a powerful strategy for synthesizing more complex functionalized molecules. beilstein-journals.org Computational studies are crucial for understanding the energetics and selectivity of these transformations.

For example, DFT calculations have been used to explore the ring-opening of unstrained cyclic amines, providing detailed reaction energy profiles. nih.gov These profiles map the energy changes as the reaction progresses from reactants to products, passing through transition states and intermediates. nih.govresearchgate.net Key insights from these studies include:

Regioselectivity: In cases where ring-opening can occur at different bonds, comparing the activation energy barriers for each pathway can predict the major product. acs.org For instance, in the ring-opening of substituted aziridines, calculations can rationalize why the reaction proceeds selectively at a more sterically hindered position. acs.org

Distortion-Interaction Analysis: This method deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. This analysis can reveal that selectivity is driven by a less structurally reorganized transition state rather than stronger interactions. nih.gov

Table 3: Representative Energy Profile for a Hypothetical Ring-Opening Reaction of a Protonated this compound Derivative

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| R | Reactants (Protonated Azetidinium + Nucleophile) | 0.0 |

| TS1 | Transition State for C-N bond cleavage | +22.5 (Rate-Limiting) |

| INT | Ring-Opened Carbocation Intermediate | +5.3 |

| TS2 | Transition State for Nucleophile Addition | +8.1 |

| P | Product (Ring-Opened Adduct) | -15.7 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Advanced Applications and Utilization of 3 Phenylazetidin 3 Amine As a Synthetic Precursor

Integration into Complex Heterocyclic Architectures

Role in Chemical Library Generation

The utility of azetidine-based scaffolds in the generation of diverse chemical libraries for drug discovery is an active area of research. These scaffolds are valued for introducing three-dimensionality into compound collections. However, literature specifically detailing the design and synthesis of diversified compound collections using 3-Phenylazetidin-3-amine as the core scaffold is scarce. Similarly, its application in combinatorial chemistry, where a central scaffold is systematically decorated with various substituents, is not well-documented for this particular compound.

A study on a diverse collection of azetidine-based scaffolds for CNS-focused libraries highlights the general potential of the azetidine (B1206935) core in this area. The research describes the synthesis of spirocyclic azetidines and azetidine-fused ring systems to generate large compound libraries. While this provides a conceptual framework, it does not specifically employ this compound as the starting material.

Development of Novel Methodologies Utilizing the Azetidine Core

The development of novel synthetic methodologies often relies on the unique reactivity of specific starting materials. While new methods for the synthesis and functionalization of the azetidine ring have been developed, those that specifically leverage this compound as a key component to achieve novel transformations are not prominently featured in the scientific literature.

Catalytic Reactions Involving Azetidine Derivatives

The strained azetidine ring and its stereochemically defined substitution patterns have made its derivatives attractive scaffolds for the development of novel ligands in asymmetric catalysis. This compound serves as an ideal starting point for such ligands, where the amine group can be readily functionalized to create bidentate or tridentate chelating agents for transition metals.

Research has demonstrated the efficacy of ligands based on azetidine cores in various metal-catalyzed reactions. For instance, new vicinal diamine ligands incorporating an azetidine ring have been synthesized and successfully applied in palladium-catalyzed Suzuki-Miyaura coupling reactions. mdpi.comresearchgate.net These catalytic systems, formed by complexing the azetidine-based ligands with palladium, have shown high efficiency in the formation of C-C bonds, even with catalyst loadings as low as 0.001%. mdpi.comresearchgate.net The strain of the four-membered ring in the resulting Pd-metallacycle is believed to influence the catalytic activity. mdpi.com

In the field of asymmetric catalysis, 2,4-cis-disubstituted amino azetidines have been employed as chiral ligands for copper-catalyzed Henry reactions, yielding products with excellent enantioselectivity (>99% e.e.) for alkyl aldehydes. nih.gov The rigid and concave structure of the azetidine ligand asymmetrically envelops the metal center, effectively controlling the stereochemical outcome of the reaction. nih.govfrontiersin.orgnih.gov The this compound scaffold is a prime candidate for developing analogous catalysts, where the phenyl group can modulate the steric environment around the metal center, and the amine provides a crucial coordination site.

The table below summarizes representative research on the application of azetidine derivatives in catalytic reactions, highlighting their potential as precursors for effective ligands.

| Catalyst/Ligand Type | Metal | Reaction Type | Key Findings |

| Azetidine-derived vicinal diamine | Palladium | Suzuki-Miyaura Coupling | Effective for coupling aryl halides, including chlorides, with catalyst loadings down to 0.001%. mdpi.comresearchgate.net |

| Amine/imidate azetidine complex | Palladium | Suzuki-Miyaura Coupling | Amine/imidate complexes were found to be superior catalysts compared to diamine analogues. mdpi.com |

| 2,4-cis-disubstituted amino azetidine | Copper | Asymmetric Henry Reaction | High enantiomeric excess (>99% e.e.) achieved for reactions involving alkyl aldehydes. nih.gov |

| 2,4-cis-amino azetidine complex | Palladium/Platinum | Complexation Studies | Forms stable square planar complexes, demonstrating the viability of azetidines as scaffolds for metal coordination. frontiersin.orgnih.gov |

The development of palladium-catalyzed intramolecular amination of C(sp³)–H bonds provides an efficient route to synthesize azetidine rings, underscoring the compatibility of this heterocyclic system with modern catalytic methods. rsc.orgacs.org As a precursor, this compound can be elaborated into a diverse range of chiral auxiliaries and catalysts for stereoselective synthesis. magtech.com.cn

Supramolecular Assembly Applications

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures from molecular building blocks. This compound is an excellent candidate for a supramolecular synthon due to its combination of a rigid scaffold and multiple sites for directional, non-covalent interactions.

The key structural features of this compound that enable its use in supramolecular assembly are:

Hydrogen Bonding: The primary amine at the C3 position can act as both a hydrogen bond donor and acceptor. The nitrogen atom within the azetidine ring can also serve as a hydrogen bond acceptor. Research on oligomers of azetidine-based α-amino acids has shown that sidechain-to-backbone N–H···N hydrogen bonds play a critical role in stabilizing specific folded or extended conformations. nih.govnih.gov This demonstrates the powerful structure-directing influence of hydrogen bonds involving the azetidine nitrogen.

π-π Stacking: The phenyl group provides a platform for aromatic stacking interactions, which are fundamental in organizing molecules in the solid state and in solution.

Rigid Conformational Control: The strained four-membered ring imparts significant conformational rigidity. enamine.net This pre-organization reduces the entropic penalty of self-assembly and leads to more predictable and well-defined supramolecular structures.